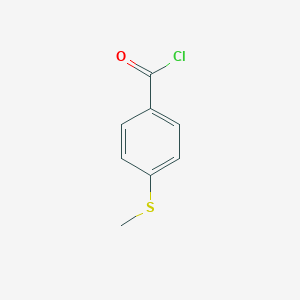

4-(Methylthio)benzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEJPWILCQAQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162650 | |

| Record name | 4-(Methylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442-06-4 | |

| Record name | 4-(Methylthio)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1442-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001442064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylthio Benzoyl Chloride

Conventional Synthetic Routes

Conventional methods for the synthesis of 4-(Methylthio)benzoyl chloride predominantly involve the acylation of 4-(methylthio)benzoic acid with common chlorinating agents. These routes are well-established and widely used in laboratory and industrial settings.

Acylation of 4-(Methylthio)benzoic Acid with Chlorinating Agents

The most common approach for the preparation of this compound is the direct treatment of 4-(methylthio)benzoic acid with a suitable chlorinating agent. This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom.

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely employed method for the synthesis of acyl chlorides. wikipedia.org This process is favored due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired product. libretexts.org The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org

The generally accepted mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent nucleophilic attack by the chloride ion on the carbonyl carbon of the protonated chlorosulfite intermediate. The collapse of the tetrahedral intermediate leads to the formation of the acyl chloride and the release of SO₂ and HCl.

While a specific, detailed procedure and yield for the synthesis of this compound using thionyl chloride were not found in the provided search results, a general procedure for the conversion of benzoic acid to benzoyl chloride can be adapted. Typically, the carboxylic acid is refluxed with an excess of thionyl chloride, with or without an inert solvent such as dichloromethane (B109758) or toluene, until the evolution of gases ceases. researchgate.net The excess thionyl chloride can then be removed by distillation to afford the crude acyl chloride.

Phosphorus pentachloride (PCl₅) is another effective reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. libretexts.org The reaction typically proceeds by heating the carboxylic acid with PCl₅. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). wikipedia.org

The mechanism is thought to involve the attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom of PCl₅, leading to the formation of an intermediate that eliminates a chloride ion and POCl₃ to generate the acyl chloride.

Similar to the thionyl chloride method, a specific experimental procedure with yield for the synthesis of this compound using phosphorus pentachloride was not detailed in the search results. A general laboratory procedure involves treating the dry carboxylic acid with one equivalent of finely pulverized phosphorus pentachloride. researchgate.net The reaction is often vigorous and exothermic, and after the initial reaction subsides, the mixture may be gently heated to ensure completion. The resulting acyl chloride can then be isolated by fractional distillation.

Atom-Efficient Chlorination Protocols

In the pursuit of more sustainable chemical processes, atom-efficient synthetic methods are of great interest. In the context of acyl chloride synthesis, this involves maximizing the incorporation of atoms from the reagents into the final product. A notable example is the use of phosphorus trichloride (B1173362) (PCl₃) for the chlorination of carboxylic acids. This method is considered more atom-efficient than using PCl₅ as, in theory, all three chlorine atoms of PCl₃ can be utilized. researchgate.netsemanticscholar.org

A study on the atom-efficient chlorination of various benzoic acids reported the successful synthesis of this compound using PCl₃. researchgate.net The reaction of 4-(methylthio)benzoic acid with PCl₃ in acetonitrile (B52724) at 60 °C for 6 hours resulted in a high yield of the desired product. researchgate.net The work-up procedure is simplified by the fact that the major byproduct, phosphonic acid, is a solid that can be easily removed by filtration. researchgate.netsemanticscholar.org

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-(Methylthio)benzoic acid | PCl₃ | Acetonitrile | 60 | 6 | 95 | researchgate.net |

Alternative and Emerging Synthetic Strategies

While conventional methods are reliable, research continues to explore alternative and more efficient synthetic strategies for the preparation of acyl chlorides.

Mechanistic Considerations in Acyl Chloride Formation

The formation of an acyl chloride from a carboxylic acid is a nucleophilic acyl substitution reaction. The key step is the conversion of the poor leaving group (-OH) of the carboxylic acid into a better leaving group. Chlorinating agents like thionyl chloride and phosphorus pentachloride achieve this by forming highly reactive intermediates.

The electronic nature of substituents on the aromatic ring of benzoic acid derivatives can influence the rate of reaction. Electron-donating groups can increase the nucleophilicity of the carbonyl oxygen, potentially accelerating the initial attack on the chlorinating agent. The para-methylthio (-SCH₃) group in 4-(methylthio)benzoic acid is known to be an electron-donating group through resonance. This property would be expected to enhance the reactivity of the carboxylic acid towards chlorinating agents compared to unsubstituted benzoic acid. This is consistent with findings that electron-rich benzoic acids are more rapidly chlorinated by PCl₃ than electron-deficient ones. researchgate.net

The mechanism for the reaction with PCl₃ is proposed to proceed through a four-center transition state where the carbonyl oxygen attacks the phosphorus atom while a chlorine atom attacks the carbonyl carbon. researchgate.net The electron-donating nature of the methylthio group would stabilize the positive charge that develops on the carbonyl carbon during this process, thus facilitating the reaction.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acyl chlorides, aiming to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. Two promising strategies in this domain are the use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium and the application of microwave irradiation to accelerate reactions.

Polyethylene Glycol (PEG)-Mediated Methodologies

Polyethylene glycol (PEG) has garnered significant attention as a green solvent alternative due to its low toxicity, biodegradability, low vapor pressure, and thermal stability. While specific research on the direct PEG-mediated synthesis of this compound is not extensively documented, the principles of using PEG as a solvent for the chlorination of carboxylic acids can be applied.

In a typical approach, 4-(methylthio)benzoic acid would be dissolved in a suitable grade of PEG (e.g., PEG-400). A chlorinating agent, such as thionyl chloride or oxalyl chloride, would then be added to the mixture. PEG's ability to dissolve both the organic substrate and some inorganic reagents can facilitate the reaction. One of the primary advantages of this methodology is the potential for catalyst and solvent recycling. After the reaction, the product can be extracted with a non-polar solvent, leaving the PEG and any dissolved catalysts behind for potential reuse in subsequent batches, thereby reducing solvent waste.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique can be particularly advantageous for the synthesis of acyl chlorides, which can be prone to side reactions under prolonged heating.

A hypothetical microwave-assisted protocol for the synthesis of this compound would involve placing a mixture of 4-(methylthio)benzoic acid and a chlorinating agent, potentially in a minimal amount of a high-boiling inert solvent or even under solvent-free conditions, in a sealed vessel within a microwave reactor. The application of microwave irradiation would rapidly and uniformly heat the reaction mixture, leading to a significant rate enhancement. This rapid heating can minimize the formation of byproducts and decomposition of the desired product. The use of solvent-free conditions, when feasible, further enhances the green credentials of this method by eliminating solvent waste. Research on microwave-assisted synthesis of various amides from carboxylic acids and amines has shown significant reductions in reaction times, from hours to minutes, and improved yields. ijprdjournal.com

Comparative Analysis of Synthetic Efficiency and Yield

The efficiency and yield of synthetic methods for this compound are critical factors for its industrial production. Traditional methods often rely on the use of stoichiometric amounts of chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) in conventional organic solvents.

Thionyl chloride is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. However, the corrosive and toxic nature of both the reagent and the byproducts necessitates careful handling and disposal procedures.

Oxalyl chloride is another effective chlorinating agent that often allows for milder reaction conditions compared to thionyl chloride. It is frequently used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane. The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are also gaseous. While often providing cleaner reactions and higher yields, oxalyl chloride is generally more expensive than thionyl chloride.

A patent for a related compound, 4-(methylthio)benzyl chloride, reports a yield of over 95% using hydrochloric acid. google.comgoogleapis.comgoogle.com While this is not the identical target compound, it provides an indication of the high efficiencies achievable with traditional methods for similar structures.

The following interactive data table provides a comparative overview of different synthetic methodologies for acyl chlorides, including potential green alternatives. The data for the green chemistry approaches for this compound are projected based on general principles and analogous reactions due to the limited specific data available in the current literature.

| Synthetic Method | Reagent | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Green Chemistry Considerations |

| Traditional Method 1 | Thionyl Chloride | Neat or Inert Solvent (e.g., Toluene) | Reflux | Several hours | High (typically >90) | Use of hazardous reagent and solvent; generation of toxic gaseous byproducts (SO₂, HCl). |

| Traditional Method 2 | Oxalyl Chloride/cat. DMF | Dichloromethane | Room Temperature to Reflux | 1-3 hours | Very High (often >95) | Use of a more expensive but often more efficient reagent; generation of toxic gaseous byproducts (CO, HCl). |

| Green Approach 1 (Projected) | Thionyl or Oxalyl Chloride | Polyethylene Glycol (PEG) | 60-80 | 1-2 hours | Potentially High | Use of a recyclable, non-toxic solvent; potential for catalyst recycling. |

| Green Approach 2 (Projected) | Thionyl or Oxalyl Chloride | Solvent-free | Microwave Irradiation | 5-15 minutes | Potentially Very High | Elimination of solvent waste; significant reduction in reaction time and energy consumption. |

Table 1: Comparative Analysis of Synthetic Methodologies for Acyl Chlorides

Reactivity and Mechanistic Investigations of 4 Methylthio Benzoyl Chloride

Nucleophilic Acyl Substitution Pathways

The reactivity of 4-(methylthio)benzoyl chloride is fundamentally governed by the principles of nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group. The nature of the nucleophile and the solvent system significantly influences the precise mechanism and rate of these reactions.

Hydrolysis Kinetics and Mechanisms

Solvolysis Studies in Diverse Solvent Systems

A kinetic study of the solvolysis of this compound has provided significant insights into its reaction mechanism in various solvent systems. study.com The investigation utilized several powerful tools of physical organic chemistry to probe the reaction pathway.

The solvolysis of this compound was analyzed using both the simple and extended Grunwald-Winstein equations. study.com These equations are linear free-energy relationships that correlate the rate of solvolysis with the ionizing power (Y) and nucleophilicity (N) of the solvent. The application of these equations helps to quantify the sensitivity of the reaction to these solvent properties, providing a mechanistic fingerprint. The analysis of the kinetic data for 4-methylthiobenzoyl chloride using the Grunwald-Winstein equations suggests a unimolecular pathway, or more precisely, a dissociated SN2 mechanism. study.com

The kinetic solvent isotope effect (KSIE) for the methanolysis of this compound was determined by comparing the reaction rates in methanol (B129727) (MeOH) and deuterated methanol (MeOD). The observed KSIE value was 1.42. study.com This value is consistent with a mechanism where the solvent acts as a nucleophile in the rate-determining step, but without significant general base catalysis from a second solvent molecule.

Thermodynamic parameters for the solvolysis of this compound were also determined, with the change in enthalpy of activation (ΔH‡) ranging from 16.2 to 17.6 kJ/mol and the change in entropy of activation (ΔS‡) ranging from -16.5 to -8.6 J/K·mol. study.com These relatively low enthalpy values and slightly negative entropy values are indicative of a transition state that is ordered but does not involve a high degree of bond breaking, supporting the proposed dissociated SN2 mechanism. The l/m ratio, derived from the extended Grunwald-Winstein equation, further classifies the mechanism. study.com

Reaction with Amine Nucleophiles

The reaction of benzoyl chlorides with primary amines, such as aniline (B41778), is a well-established method for the formation of N-substituted amides. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide and hydrochloric acid. The reaction between aniline and benzoyl chloride is known to be fast. While specific kinetic data for the reaction of this compound with amines were not found in the provided search results, the presence of the electron-donating methylthio group would likely modulate the reactivity of the benzoyl chloride in a manner similar to that observed in solvolysis reactions.

Below is an interactive data table summarizing the thermodynamic parameters for the solvolysis of this compound.

| Parameter | Value |

| ΔH‡ (kJ/mol) | 16.2 - 17.6 |

| ΔS‡ (J/K·mol) | -16.5 - -8.6 |

| KSIE (MeOH/MeOD) | 1.42 |

Studies on Reaction Selectivity

The presence of multiple nucleophilic groups within a molecule presents a challenge in selective synthesis. Studies on the chemoselectivity of this compound in such scenarios are crucial for its application in the synthesis of complex molecules. For instance, in a molecule containing both an amino group and a hydroxyl or thiol group, the relative nucleophilicity of these groups will determine the site of acylation.

Generally, the amino group is a stronger nucleophile than the hydroxyl or thiol group under neutral or slightly basic conditions. Therefore, in a competitive reaction, this compound is expected to selectively acylate the amino group. This selectivity can be modulated by the reaction conditions, such as the choice of solvent and base. For example, in the presence of a strong, non-nucleophilic base, the hydroxyl or thiol group can be deprotonated to form a more potent nucleophile, potentially altering the selectivity of the reaction.

Research in the broader field of acylation has shown that catalysts can play a significant role in directing the selectivity. For example, the use of copper (II) oxide has been reported to efficiently catalyze the chemoselective acylation of alcohols, phenols, and amines. tsijournals.com While specific studies focusing solely on this compound are not extensively detailed in readily available literature, the general principles of chemoselectivity in acylation reactions provide a strong predictive framework for its behavior.

Electrophilic Aromatic Acylation Reactions

Friedel-Crafts Acylations

This compound serves as an effective acylating agent in Friedel-Crafts reactions, a classic method for forming carbon-carbon bonds with aromatic compounds. In this electrophilic aromatic substitution reaction, the acyl chloride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of a substrate, such as benzene (B151609), toluene, or anisole (B1667542).

The methylthio group of the benzoyl chloride is an ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. However, in the context of the Friedel-Crafts acylation product, the newly introduced acyl group is deactivating, which generally prevents further acylation of the product ring.

The regioselectivity of the Friedel-Crafts acylation on a substituted aromatic substrate is determined by the directing effect of the substituent on the substrate. For example, the acylation of toluene, which has an activating, ortho-, para-directing methyl group, with this compound would be expected to yield primarily the para-substituted product due to steric hindrance at the ortho positions. libretexts.org Similarly, with anisole, the methoxy (B1213986) group strongly directs the incoming acyl group to the para position. frontiersin.org

Table 2: Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Catalyst | Product | Predominant Isomer |

|---|---|---|---|

| Benzene | AlCl₃ | 4-(Methylthio)phenyl phenyl ketone | N/A |

| Toluene | AlCl₃ | (4-Methylphenyl)(4-(methylthio)phenyl)methanone | para |

Note: The yields of Friedel-Crafts acylations can vary significantly based on the reactivity of the aromatic substrate and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Acylations

Modern synthetic methods offer alternatives to the classic Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of ketones.

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and functional group tolerant method for the formation of biaryl ketones. In this reaction, this compound can be coupled with an organoboron reagent, such as an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netnsf.govnih.govorganic-chemistry.org

The catalytic cycle is believed to involve the oxidative addition of the acyl chloride to a palladium(0) species, forming an acylpalladium(II) complex. This is followed by transmetalation with the boronic acid, where the aryl group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which yields the desired ketone and regenerates the palladium(0) catalyst.

This methodology offers several advantages over the traditional Friedel-Crafts reaction, including milder reaction conditions and a broader substrate scope, particularly for substrates that are sensitive to strong Lewis acids.

Table 3: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Good |

| 4-Tolylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | Good |

Note: The specific catalyst, ligand, base, and solvent system can be optimized to achieve high yields for different coupling partners.

Specific Reaction Profiles Involving the Methylthio Group

The methylthio group in this compound is not merely a passive spectator in its chemical reactions. Its sulfur atom, with its lone pairs of electrons, can participate in and influence a variety of chemical transformations.

One of the key reactions of the methylthio group is its oxidation. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur atom significantly alters the electronic properties of the molecule. The sulfoxide and sulfone groups are strongly electron-withdrawing, which would deactivate the aromatic ring towards further electrophilic substitution and would direct incoming electrophiles to the meta position.

Furthermore, the methylthio group is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions. organicchemistrytutor.comwikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org This is due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through resonance, directing the incoming electrophile to the positions ortho and para to itself. This directing effect is an important consideration in any sequential functionalization of the aromatic ring of this compound or its derivatives. While the acyl chloride itself is highly reactive towards nucleophiles, subsequent reactions on the aromatic ring of the product would be influenced by the directing effect of the methylthio group.

Oxidation Reactions of the Methylthio Moiety

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. This transformation is a common and well-studied reaction for thioethers, with the level of oxidation being controllable through the choice of oxidizing agent and reaction conditions.

The oxidation typically proceeds in a stepwise manner. A mild oxidizing agent or a stoichiometric amount of a stronger oxidant will generally convert the sulfide (B99878) to a sulfoxide. Subsequent oxidation, often requiring harsher conditions or an excess of the oxidizing agent, will then yield the sulfone.

Key Research Findings:

While specific studies focusing exclusively on the oxidation of this compound are not extensively detailed in the provided search results, the general principles of aryl methyl sulfide oxidation are well-established and can be applied. The oxidation of the methylthio group significantly alters the electronic properties of the benzoyl chloride. The resulting 4-(methylsulfinyl)benzoyl chloride and 4-(methylsulfonyl)benzoyl chloride are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. myskinrecipes.com For instance, the synthesis of 2-nitro-4-methylsulfonyl benzoyl chloride is a key step in the production of certain agrochemicals. google.com

The selective oxidation of sulfides to sulfoxides is a critical transformation, and various methods have been developed to achieve this with high efficiency. guidechem.com The oxidation of various phenyl sulfides with substituent groups has been shown to yield satisfactory catalytic effects, producing sulfoxides with high selectivity. guidechem.com

The table below summarizes the expected oxidation products of this compound.

| Starting Material | Oxidizing Conditions | Major Product |

| This compound | Mild (e.g., 1 equivalent of H₂O₂) | 4-(Methylsulfinyl)benzoyl chloride |

| This compound | Strong/Excess (e.g., excess H₂O₂, KMnO₄) | 4-(Methylsulfonyl)benzoyl chloride |

| 4-(Methylsulfinyl)benzoyl chloride | Strong/Excess (e.g., excess H₂O₂) | 4-(Methylsulfonyl)benzoyl chloride |

Role in Regioselectivity and Stereoselectivity

The 4-methylthio substituent on the benzoyl chloride ring plays a significant role in directing the outcome of its reactions, particularly in terms of regioselectivity and, where applicable, stereoselectivity.

Regioselectivity:

In reactions involving the acyl chloride functionality, such as Friedel-Crafts acylation, the methylthio group influences the position of substitution on an aromatic substrate. The sulfur atom, through its ability to donate electron density to the aromatic ring via resonance, acts as an ortho-, para-director. Given that the para position is blocked by the acyl chloride group itself, the methylthio group would be expected to direct incoming electrophiles to the ortho position.

However, the reactivity of the acyl chloride often dominates, and in acylation reactions, the primary role of the substituted benzoyl chloride is to introduce the acyl group onto another molecule. The regioselectivity of such reactions is therefore primarily determined by the directing effects of the substituents on the substrate being acylated. For instance, in the acylation of anisole with benzoyl chloride, the methoxy group of anisole directs the incoming acyl group to the para position. nih.gov

The chemoselectivity of reactions involving bifunctional molecules containing both a sulfonyl chloride and a benzoyl chloride has been explored. In these cases, the aroyl chloride is generally more reactive than the sulfonyl chloride, allowing for selective reactions at the aroyl chloride position. nih.gov This difference in reactivity can be exploited in synthetic strategies.

Stereoselectivity:

Currently, there is a lack of specific research in the provided results detailing the role of the this compound in stereoselective reactions. Stereoselectivity typically arises in reactions where a new chiral center is formed or in reactions with chiral substrates or reagents. While the molecule itself is not chiral, it could potentially be used in reactions with prochiral substrates or in the presence of chiral catalysts, where the electronic and steric properties of the methylthio group could influence the stereochemical outcome. Further research would be needed to explore this aspect of its reactivity.

Applications of 4 Methylthio Benzoyl Chloride in Advanced Organic Synthesis

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural motif of 4-(methylthio)benzoyl chloride is a key component in the synthesis of various biologically active molecules. In the pharmaceutical industry, this compound serves as a crucial intermediate for the development of novel therapeutic agents. The presence of the methylthio group can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. While specific pharmaceutical compounds directly synthesized from this compound are not extensively detailed in publicly available literature, the analogous compound, 4-(methylthio)benzaldehyde (B43086), is a known intermediate in the synthesis of COX-2 inhibitors like Rofecoxib. This suggests the potential utility of the 4-(methylthio)benzoyl moiety in constructing similar anti-inflammatory agents.

In the agrochemical sector, the 4-(methylthio)phenyl group is found in certain pesticides. For instance, Dimethyl 4-(methylthio)phenyl phosphate (B84403) is a known insecticide and acaricide. wikipedia.org This indicates the potential of this compound as a precursor for a range of agrochemicals, where the sulfur-containing functional group can contribute to the desired biological activity. The reactivity of the acyl chloride allows for its conjugation to other molecular fragments to produce complex structures with pesticidal or herbicidal properties.

Precursor for Specialty Chemicals, Dyes, and Pigments

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of specialty chemicals. Its ability to readily undergo reactions such as esterification and amidation allows for the introduction of the 4-(methylthio)benzoyl group into a wide range of organic molecules, thereby modifying their properties for specific applications.

In the dye and pigment industry, benzoyl chloride and its derivatives are important intermediates. ijpsr.com They are used in the production of various classes of dyes, including azo and reactive dyes. ijpsr.com While specific examples detailing the use of this compound in commercially available dyes are not prominent, its structural features suggest its potential as a building block for novel colorants. The methylthio group can act as an auxochrome, a group that can modify the color and intensity of a chromophore.

Derivatization of Amino Acids and Peptides

The derivatization of amino acids and peptides is a critical process in proteomics and peptide chemistry, often employed to enhance their detection, facilitate their separation, or to protect specific functional groups during complex synthetic procedures. Benzoyl chloride and its substituted analogs are widely used for this purpose. ijirset.com

N-Benzoylation Strategies

N-benzoylation, the process of introducing a benzoyl group onto the nitrogen atom of an amino acid or the N-terminal amine of a peptide, is a common derivatization technique. ijirset.com This reaction is typically carried out using a substituted benzoyl chloride, such as this compound, in the presence of a base. The benzoylation of amino acids can serve multiple purposes, including the protection of the amino group during subsequent chemical transformations. ijirset.com

The introduction of the 4-(methylthio)benzoyl group can be particularly advantageous in analytical applications. The sulfur atom provides a unique isotopic signature that can be beneficial in mass spectrometry-based analysis. Furthermore, the hydrophobicity of the benzoyl group can improve the chromatographic separation of derivatized amino acids and peptides.

| Application | Purpose | Key Reaction |

| Amino Acid Analysis | Enhanced detection and separation | N-benzoylation |

| Peptide Synthesis | Protection of N-terminal amine | N-benzoylation |

| Mass Spectrometry | Introduction of a unique isotopic signature | N-benzoylation |

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Acyl chlorides, including this compound, are valuable reagents in the construction of these complex ring systems.

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including their potential as anticancer agents. nih.gov The synthesis of these derivatives often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core.

One synthetic strategy involves the use of substituted benzoyl isothiocyanates, which can be prepared from the corresponding benzoyl chlorides. nih.gov In this approach, this compound could be reacted with a thiocyanate (B1210189) salt to generate 4-(methylthio)benzoyl isothiocyanate. This reactive intermediate can then undergo a cyclocondensation reaction with an appropriate aminopyrazole derivative to yield the desired pyrazolo[3,4-d]pyrimidine. The 4-(methylthio)phenyl group would be incorporated as a substituent on the pyrimidine ring, potentially influencing the biological activity of the final compound.

| Reactant 1 | Reactant 2 | Product |

| 4-(Methylthio)benzoyl isothiocyanate | Aminopyrazole derivative | Substituted Pyrazolo[3,4-d]pyrimidine |

Other Fused Heterocyclic Systems

The utility of this compound extends beyond the synthesis of pyrazolo[3,4-d]pyrimidines to a broader range of fused heterocyclic systems. The acyl chloride functionality allows for its participation in various cyclization reactions to form five-, six-, and seven-membered rings fused to other aromatic or heterocyclic systems. For example, it can be envisioned as a reactant in the synthesis of benzothiazoles, benzoxazoles, and other related fused heterocycles through reactions with appropriately substituted ortho-amino or ortho-hydroxy anilines. The incorporation of the 4-(methylthio)phenyl moiety into these scaffolds can be a valuable strategy for modulating the physicochemical and biological properties of the resulting molecules.

Utilization in Solid-Phase Synthesis

While direct, documented applications of this compound in solid-phase synthesis are not extensively reported in readily available literature, its chemical structure suggests potential utility in this area, particularly in the synthesis of peptides and other macromolecules on a solid support. The reactivity of the benzoyl chloride functional group is central to its potential applications.

In solid-phase peptide synthesis (SPPS), acyl chlorides can be used as activating agents for the coupling of amino acids. Methodologies for the solid-phase synthesis of peptide thioesters often involve the use of specialized linkers and acylating agents. For instance, the Fmoc solid-phase synthesis of peptide thioesters has been achieved using an intramolecular N,S-acyl shift on a sulfonamide linker. nih.govacs.org In such strategies, an acyl chloride could potentially be used to introduce a specific moiety onto the solid support or a resin-bound peptide.

The primary role of this compound in this context would likely be as a capping agent or for the introduction of a 4-(methylthio)benzoyl group at a specific position within a synthetic peptide. This could be useful for several purposes:

Modification of Peptide Properties: The introduction of the lipophilic 4-(methylthio)benzoyl group could alter the pharmacological or biophysical properties of a peptide.

As a Protective Group: The benzoyl group could serve as a protecting group for amines during synthesis.

Introduction of a Unique Tag: The methylthio group could act as a chemical handle for further selective modification or for analytical purposes.

The general reaction of benzoyl chloride with amines to form amides is a well-established transformation. wikipedia.org In the context of solid-phase synthesis, the resin-bound amine of a peptide or another organic molecule would react with this compound to form a stable amide bond.

It is important to note that while the chemistry is sound in principle, the specific conditions and compatibility of this compound with various solid supports and linker strategies would need to be empirically determined. The successful application would depend on factors such as reaction kinetics, potential side reactions, and the stability of the methylthio group to the reagents used in solid-phase synthesis.

Emerging Applications in Novel Material Synthesis

The unique combination of a reactive acyl chloride and a sulfur-containing aromatic group makes this compound a potentially valuable monomer or precursor in the synthesis of novel materials, particularly advanced polymers. The primary area of application lies in the synthesis of poly(thioester)s and other sulfur-containing polymers.

Poly(thioester)s are a class of polymers that have garnered interest due to their favorable properties, which can include high refractive indices, thermal resistance, and degradability. ed.ac.uk The synthesis of these polymers often involves the polycondensation of diols or dithiols with diacyl chlorides. ed.ac.ukrsc.org

This compound could be utilized in several ways in this field:

As a Monofunctional Monomer (End-Capper): In polymerization reactions, it could be used to control the molecular weight of polymers by capping the growing polymer chains. This would result in polymer chains terminated with a 4-(methylthio)phenyl group.

In the Synthesis of Dendrimers and Hyperbranched Polymers: The reactive nature of the acyl chloride allows for its use in the stepwise synthesis of complex, branched macromolecular architectures where the 4-(methylthio)phenyl unit would be incorporated at the periphery or at branching points.

As a Precursor to Functional Polymers: The methylthio group (S-CH₃) itself can be a site for further chemical modification. For example, it could be oxidized to a sulfoxide (B87167) or sulfone, thereby altering the properties of the resulting material, such as its polarity and solubility.

The synthesis of poly(thioester)s can be achieved through various methods, including the reaction of acid chlorides with thiols. wikipedia.org By analogy, a difunctional monomer containing two thiol groups could be reacted with a diacyl chloride, and this compound could be used as a monofunctional reagent to control the polymerization.

Recent advances in polymer chemistry have focused on the development of sustainable and degradable polymers. ed.ac.uk Thioester bonds in a polymer backbone can be susceptible to hydrolysis or other forms of degradation, making them interesting for applications where controlled degradation is desired. ed.ac.uk While specific examples employing this compound are not prominent, its role as a building block for such materials is plausible.

The incorporation of sulfur is known to enhance the refractive index of polymers. ed.ac.ukrsc.org Therefore, polymers synthesized using this compound may exhibit interesting optical properties, making them potentially suitable for applications in optical devices and coatings.

Spectroscopic Characterization and Computational Chemical Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the molecular structure of 4-(Methylthio)benzoyl chloride. Each method probes different aspects of the molecule's physical and chemical properties, collectively providing a unique structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet system due to spin-spin coupling. Specifically, the protons ortho to the electron-withdrawing benzoyl chloride group are expected to be deshielded and resonate at a higher chemical shift (further downfield) compared to the protons ortho to the electron-donating methylthio group. The methyl protons of the thioether group (-SCH₃) would appear as a sharp singlet, significantly more shielded (upfield) than the aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The most deshielded carbon is predicted to be the carbonyl carbon of the acyl chloride group due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. The aromatic carbons would resonate in the typical downfield region for benzene derivatives, with their specific shifts influenced by the attached substituents (-COCl and -SCH₃). The carbon atom attached to the methylthio group (C-S) would be more shielded than the one attached to the benzoyl chloride group (C-COCl). The methyl carbon of the -SCH₃ group is expected to be the most shielded carbon, appearing furthest upfield in the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift correlations and data from analogous structures. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho to -COCl) | 7.9 - 8.1 | Doublet |

| ¹H | Aromatic (ortho to -SCH₃) | 7.2 - 7.4 | Doublet |

| ¹H | Methyl (-SCH₃) | 2.5 - 2.7 | Singlet |

| ¹³C | Carbonyl (-COCl) | 167 - 170 | N/A |

| ¹³C | Aromatic (C-COCl) | 133 - 136 | N/A |

| ¹³C | Aromatic (C-S) | 145 - 148 | N/A |

| ¹³C | Aromatic (CH, ortho to -COCl) | 129 - 131 | N/A |

| ¹³C | Aromatic (CH, ortho to -SCH₃) | 124 - 126 | N/A |

| ¹³C | Methyl (-SCH₃) | 14 - 16 | N/A |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group, typically found in the region of 1770-1815 cm⁻¹. Other significant peaks include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-3000 cm⁻¹), C=C stretching vibrations from the aromatic ring (around 1400-1600 cm⁻¹), and the C-Cl stretch (around 600-800 cm⁻¹). The C-S stretching vibration, which is typically weaker, is expected in the 600-800 cm⁻¹ region.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Methyl (-SCH₃) | 2850 - 3000 | Medium-Weak |

| C=O Stretch | Acyl Chloride (-COCl) | 1770 - 1815 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | Acyl Chloride (-COCl) | 600 - 800 | Medium |

| C-S Stretch | Thioether (-SCH₃) | 600 - 800 | Weak-Medium |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture. For a pure sample of this compound, GC would show a single peak at a specific retention time under given chromatographic conditions. The coupled mass spectrometer would then provide the mass spectrum of the compound. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecule's molecular weight (approximately 186 g/mol for the ³⁵Cl isotope and 188 g/mol for the ³⁷Cl isotope, in a roughly 3:1 ratio). The fragmentation pattern would provide further structural confirmation, with expected fragments resulting from the loss of the chlorine atom ([M-Cl]⁺), the entire carbonyl chloride group ([M-COCl]⁺), or cleavage of the methyl group.

Quantum Chemical Studies

Computational chemistry provides theoretical insight into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to predict a variety of molecular properties. rsc.orgechemcom.com These calculations can determine the molecule's lowest energy conformation by optimizing its geometry, providing theoretical bond lengths and angles that can be compared with experimental data if available (e.g., from X-ray diffraction of a derivative).

Furthermore, DFT methods can predict spectroscopic properties. Theoretical vibrational frequencies can be calculated and correlated with the experimental FT-IR spectrum to aid in the assignment of specific absorption bands. rsc.org Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental spectra to confirm structural assignments. rsc.org DFT also provides valuable information about the electronic properties of the molecule, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Geometry Optimization and Energy Calculations

The foundational step in computational analysis involves geometry optimization, where the molecule's lowest energy structure is determined. Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms in this compound. This process minimizes the electronic energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. While studies have performed such optimizations for related compounds like benzoyl chloride and other substituted benzyl (B1604629) chlorides, specific published data detailing the optimized structural parameters and total energy for this compound are not available.

Prediction of Spectroscopic Data (e.g., Vibrational Frequencies, UV-Vis, NMR Chemical Shifts)

Once the geometry is optimized, the same computational methods can be used to predict spectroscopic data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different molecular motions. These calculated frequencies are often scaled to better match experimental data. While DFT has been used to analyze the vibrational spectra of similar molecules like fluoro benzyl chloride, a specific vibrational frequency analysis for this compound is not documented in the available literature.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. This analysis provides information on the molecule's electronic structure and chromophores. Studies on compounds like 4-(phenylazo)benzoyl chloride have utilized this method, but such theoretical UV-Vis data for this compound is absent from the reviewed sources.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). Comparing these theoretical shifts with experimental data is a powerful method for structure verification. Although the methodology is well-established for a wide range of organic molecules, specific GIAO calculations for this compound are not found in the literature.

Conformational Analysis and Molecular Dynamics Simulations

For molecules with rotatable bonds, such as the C-S bond in the methylthio group or the C-C bond connecting the ring to the carbonyl group, conformational analysis is crucial. This analysis identifies different stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations could further provide insight into the dynamic behavior of this compound over time, showing how its conformation changes in different environments. However, no specific studies detailing a conformational search or MD simulations for this compound are present in the available research.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis

NBO and FMO analyses provide deeper insights into the electronic characteristics of a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. It can reveal the nature of bonding and the delocalization of electron density from donor (Lewis-type) to acceptor (non-Lewis type) orbitals, quantifying the stability these interactions provide.

Frontier Molecular Orbital (FMO) Analysis: This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

While these analyses have been performed for numerous related aromatic compounds, specific reports detailing the NBO charge distributions, hyperconjugative interactions, HOMO-LUMO energies, and orbital distributions for this compound are not found in the surveyed literature.

Correlation of Experimental and Theoretical Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. For instance, calculated vibrational frequencies can be compared with experimental IR and Raman spectra, and calculated NMR chemical shifts can be correlated with measured spectra. This comparison helps refine the computational model and provides a more robust understanding of the molecule's properties. Due to the lack of published theoretical spectroscopic data for this compound, no such correlational studies could be found.

Analytical Applications and Derivatization Strategies

Role as a Derivatization Agent in Analytical Chemistry

Chemical derivatization is a technique used to convert an analyte into a product of similar structure, called a derivative, that has properties more suitable for a given analytical method. Derivatization agents are employed to improve the detectability, chromatographic behavior, and mass spectrometric response of target compounds. While the closely related benzoyl chloride is a well-established derivatization reagent, the introduction of a methylthio group in the para position of the benzene (B151609) ring in 4-(Methylthio)benzoyl chloride offers distinct advantages in specific analytical scenarios. This functional group can influence the polarity, ionization efficiency, and fragmentation patterns of the resulting derivatives, thereby providing a valuable tool for analytical chemists.

Enhancement of Liquid Chromatography-Mass Spectrometry (LC-MS) Sensitivity

The coupling of liquid chromatography with mass spectrometry has become an indispensable tool for the analysis of complex mixtures. A primary challenge in LC-MS is achieving adequate sensitivity for low-abundance analytes. Derivatization with reagents like this compound can significantly enhance the sensitivity of LC-MS analyses. The addition of the 4-(methylthio)benzoyl group to an analyte can improve its chromatographic retention on reverse-phase columns and increase its ionization efficiency in the mass spectrometer's ion source. This leads to a stronger signal and lower limits of detection.

Charge-Switch Derivatization Approaches

Charge-switch derivatization is a powerful strategy to enhance the sensitivity and selectivity of LC-MS analysis. This approach involves modifying a neutral or weakly ionizing analyte with a reagent that introduces a permanent charge or a readily ionizable group. While specific studies detailing the use of this compound in charge-switch derivatization are not prevalent in the reviewed literature, the principle can be extrapolated. By reacting with functional groups such as amines and phenols, this compound can introduce a moiety that is more amenable to ionization, potentially "switching" the preferred ionization mode of the analyte (e.g., from positive to negative ion mode or vice versa) to a region of the mass spectrum with lower background noise, thereby improving the signal-to-noise ratio.

Targeted Metabolomics Assays

Targeted metabolomics aims to quantify a specific set of known metabolites in a biological sample. This approach often requires high sensitivity and specificity, as the target metabolites may be present at very low concentrations. Derivatization is a key enabling technology in targeted metabolomics. The use of derivatizing agents can improve the chromatographic separation of isomers and enhance the mass spectrometric signal of the target compounds. For instance, a widely-targeted metabolomics assay using benzoyl chloride for the analysis of 70 neurochemicals demonstrated significant improvements in sensitivity and robustness. figshare.comnih.govdaneshyari.com While direct application of this compound in a similar large-scale assay was not found, its structural similarity suggests potential utility in developing targeted assays for specific classes of metabolites where the methylthio group could confer advantageous properties.

| Analyte Class | Potential Advantage of Derivatization |

| Amino Acids | Improved chromatographic retention and ionization efficiency. |

| Biogenic Amines | Enhanced sensitivity and separation from complex matrices. |

| Steroids | Increased hydrophobicity and improved MS response. |

| Phenolic Compounds | Better peak shape and higher signal intensity. |

Pre-column and Post-column Derivatization in HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical separations. Derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column derivatization is the more common approach. In this technique, the analyte is reacted with the derivatizing agent, such as this compound, prior to chromatographic separation. This allows for the separation of the derivatized products, which often have improved chromatographic properties compared to the original analytes. The reaction conditions for pre-column derivatization need to be carefully optimized to ensure complete and reproducible derivatization.

Post-column derivatization involves the addition of the derivatizing reagent to the column effluent after the analytes have been separated. This method is advantageous when the original analytes are easily separated but difficult to detect, or when the derivatives are unstable. The reaction in a post-column setup must be rapid and produce a detectable product under the conditions of the mobile phase.

The choice between pre-column and post-column derivatization depends on the specific analyte, the complexity of the sample matrix, and the desired analytical outcome.

| Derivatization Strategy | Advantages | Disadvantages |

| Pre-column | Greater flexibility in reaction conditions; can improve separation. | Potential for multiple derivative products; excess reagent may interfere. |

| Post-column | No interference from excess reagent during separation; suitable for unstable derivatives. | Requires a post-column reactor; reaction must be fast and complete in the mobile phase. |

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 4-(Methylthio)benzoyl Chloride Reactions

The development of innovative catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Current research is moving beyond traditional stoichiometric reagents toward more sophisticated and sustainable catalytic approaches.

One promising area is the use of solid acid catalysts, such as zeolites, for Friedel-Crafts acylation reactions. HBEA zeolites, for instance, have demonstrated high conversion rates and selectivity in the acylation of anisole (B1667542) with benzoyl chloride. nih.govfrontiersin.org These catalysts offer advantages like reusability and reduced environmental impact compared to homogeneous Lewis acids. The porous structure and strong acid sites of such zeolites could be harnessed for regioselective acylation reactions with this compound on various aromatic substrates.

For acylation of alcohols and amines, novel amine-based promoters are being explored. N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to dramatically accelerate the benzoylation of alcohols, allowing the reaction to proceed at very low temperatures (−78 °C) with excellent yields. organic-chemistry.org Mechanistic studies suggest the formation of an activated complex between TMEDA and the benzoyl chloride. organic-chemistry.org Applying such systems to this compound could enable highly efficient and chemoselective acylations of sensitive or complex molecules.

Furthermore, the field of photocatalysis offers cutting-edge methods for forming new bonds. A recently developed dual-catalysis system merging a thianthrene-based organic photoredox catalyst with a nickel catalyst enables the direct acylation of unfunctionalized C(sp³)-H bonds. This method has been successfully applied to various substituted benzoyl chlorides and demonstrates the potential for novel, direct functionalization reactions that were previously inaccessible. nih.gov

| Catalyst System | Reaction Type | Potential Advantage for this compound |

| HBEA Zeolite | Friedel-Crafts Acylation | Heterogeneous, reusable catalyst, high selectivity, environmentally friendly. nih.govfrontiersin.org |

| TMEDA | Acylation of Alcohols | Extremely fast reaction rates at low temperatures, high yields, chemoselective. organic-chemistry.org |

| TBADT/Nickel Dual Catalyst | Photocatalytic C-H Acylation | Direct functionalization of C(sp³)-H bonds, broad substrate scope. nih.gov |

Exploration of Biological and Bioactive Compound Synthesis

This compound and its precursors are valuable building blocks in the synthesis of biologically active molecules and pharmaceutical intermediates. The methylthio-substituted phenyl motif is a key structural element in various compounds with therapeutic potential, notably as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which are used as anti-inflammatory drugs.

A key example is the synthesis of intermediates for COX-2 inhibitors. A multi-step process has been developed where 4-(methylthio)benzyl alcohol is first converted to 4-(methylthio)benzyl chloride. google.comgoogleapis.com This intermediate is then used in subsequent steps, including cyanidation and condensation, to construct the core structure of the target active pharmaceutical ingredient (API). google.comgoogleapis.com This pathway highlights the strategic importance of the 4-(methylthio)phenyl group in medicinal chemistry. The corresponding acid chloride, this compound, serves as a reactive synthon for introducing this key moiety into target molecules, for example, through the formation of amide or ester linkages with other complex fragments.

The future of bioactive compound synthesis lies in integrating biocatalysis to create chiral intermediates with high enantioselectivity. core.ac.uk Enzymes such as lipases, proteases, and dehydrogenases offer significant advantages over traditional chemical methods by operating under mild conditions and providing high stereocontrol. core.ac.uk For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol via acylation with this compound, yielding an enantiomerically enriched ester and the unreacted alcohol. Similarly, dehydrogenases could be employed for the stereoselective reduction of a ketone containing the 4-(methylthio)benzoyl group. The application of such biocatalytic methods can streamline the synthesis of complex chiral drugs derived from this building block.

Integration with Flow Chemistry and Automated Synthesis

The integration of reactions involving this compound into continuous flow and automated synthesis platforms represents a significant leap forward in terms of safety, efficiency, and scalability. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch processes. springerprofessional.deuc.pt

This technology is particularly well-suited for the synthesis of heterocyclic compounds, a common scaffold in medicinal chemistry. researchgate.netnih.gov Multi-step sequences starting from acid chlorides can be performed in a continuous manner, minimizing manual handling and purification steps. researchgate.net For example, this compound could be reacted with a suitable precursor in a heated flow reactor to rapidly form an oxazole, thiazole, or imidazole (B134444) ring system. The modular nature of flow setups allows for the sequential introduction of reagents and in-line purification, accelerating the discovery and production of new chemical entities. uc.pt

Recent advancements have combined flow chemistry with other enabling technologies like photochemistry. A photocatalytic C-H acylation reaction using substituted benzoyl chlorides has been successfully implemented in a flow system, dramatically reducing reaction times from hours to minutes compared to batch conditions. nih.gov This rapid and efficient protocol could be adapted for this compound to synthesize ketones via direct C-H activation, a transformation that is challenging using conventional methods. The precise control of irradiation and residence time in a flow reactor is key to the success of such photochemical transformations.

| Technology | Application | Key Benefits |

| Continuous Flow Synthesis | Heterocycle Formation | Enhanced safety, improved heat/mass transfer, scalability, rapid optimization. uc.pt |

| Multi-step Flow Systems | Sequential Reactions | Reduced manual handling, in-line purification, increased overall efficiency. researchgate.net |

| Photocatalytic Flow Reaction | C-H Acylation | Drastic reduction in reaction time, access to novel reactivity. nih.gov |

Computational Design and Predictive Modeling of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of reactive molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for investigating electronic structure, reaction mechanisms, and spectroscopic properties. rsc.org

By applying DFT calculations to this compound, researchers can model its frontier molecular orbitals (HOMO and LUMO) to predict its reactivity towards various nucleophiles. The analysis of the molecular electrostatic potential map can identify the most electrophilic sites, confirming the high reactivity of the carbonyl carbon in the acyl chloride group. rsc.org Furthermore, Fukui functions can be calculated to provide a quantitative measure of local reactivity, helping to predict the regioselectivity in reactions such as Friedel-Crafts acylation on complex aromatic substrates.

Theoretical studies can also be used to investigate the structure and stability of reactive intermediates. For related compounds like benzoyl fluoride, computational methods have been used alongside experimental data to characterize the corresponding acylium cation, a key intermediate in acylation reactions. nih.gov Similar studies on the 4-(methylthio)benzoyl cation could provide insights into its stability and selectivity, guiding the design of new catalytic systems. These predictive models allow for the rational design of experiments, reducing the time and resources spent on trial-and-error optimization.

Sustainable Synthesis and Green Chemistry Innovations for this compound Production

The traditional synthesis of this compound, like other benzoyl chlorides, typically involves the use of hazardous reagents such as thionyl chloride (SOCl₂) or oxalyl chloride from the corresponding carboxylic acid. google.compjoes.com These reagents generate toxic byproducts (SO₂, HCl, CO, CO₂) and require careful handling. Green chemistry principles drive the search for more sustainable alternatives.

One area of innovation is the development of alternative chlorinating agents that are safer or can be used under milder conditions. While direct replacements like phosphorus chlorides (PCl₃, PCl₅) are also hazardous, research into catalytic methods is ongoing. researchgate.net Another approach is to explore entirely different synthetic routes. A process for preparing substituted benzoyl chlorides by the direct free-radical chlorination of the corresponding benzaldehydes has been developed. google.com This method avoids the use of thionyl chloride altogether, using chlorine gas (Cl₂) and a radical initiator. Optimizing this route for 4-(methylthio)benzaldehyde (B43086) could offer a more atom-economical and potentially greener production method.

Furthermore, a key principle of green chemistry is the reduction or replacement of volatile organic solvents. While the chlorination of benzaldehydes can be performed in solvents like chlorobenzene, developing solvent-free conditions is a major goal. google.com Similarly, exploring aqueous reaction media for precursor synthesis aligns with green chemistry goals. For example, the green synthesis of sulfonyl chlorides has been achieved using an oxone-halide salt system in water, demonstrating that reactive functional groups can sometimes be prepared in environmentally benign solvents. rsc.org Applying such principles to the entire life cycle of this compound production is a critical future objective.

| Innovation Area | Description | Green Chemistry Principle Addressed |

| Alternative Reagents | Replacing thionyl chloride with reagents like oxalyl chloride or developing catalytic systems. researchgate.netreddit.com | Safer Chemistry, Waste Prevention |

| Alternative Synthetic Routes | Direct chlorination of 4-(methylthio)benzaldehyde. google.com | Atom Economy, Fewer Synthetic Steps |

| Greener Solvents | Developing solvent-free reaction conditions or using water as a solvent where feasible. google.comrsc.org | Safer Solvents, Pollution Prevention |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 4-(Methylthio)benzoyl chloride?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or by reacting 4-(methylthio)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, in organometallic synthesis, this compound was prepared by treating the corresponding carboxylic acid with SOCl₂ under anhydrous conditions, followed by distillation under inert gas to minimize hydrolysis . Similar protocols for benzoyl chloride derivatives (e.g., 4-methylbenzoyl chloride) highlight the need for moisture-free environments and controlled temperatures (e.g., refluxing at 70–80°C) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Due to its reactivity and moisture sensitivity, strict safety measures are required:

- Personal Protective Equipment (PPE) : Use impervious gloves, sealed goggles, and protective clothing to avoid skin/eye contact .

- Storage : Store in corrosion-resistant containers under inert gas (e.g., nitrogen or argon) to prevent hydrolysis. Avoid contact with oxidizers and water .

- Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal in accordance with hazardous waste regulations .

Q. How should researchers purify this compound after synthesis?

- Methodological Answer : Purification typically involves fractional distillation under reduced pressure to isolate the acyl chloride from residual acids or reagents. For thermally sensitive derivatives, column chromatography using anhydrous solvents (e.g., hexane/dichloromethane) may be employed. Purity can be confirmed via thin-layer chromatography (TLC) or gas chromatography (GC) .

Advanced Research Questions

Q. How does the methylthio substituent affect the electronic properties and reactivity of this compound compared to other benzoyl chlorides?

- Methodological Answer : The methylthio (-SMe) group is electron-donating via resonance, which decreases the electrophilicity of the carbonyl carbon compared to electron-withdrawing substituents (e.g., -NO₂). This alters reaction kinetics in nucleophilic acyl substitutions, as seen in slower hydrolysis rates compared to 4-nitrobenzoyl chloride. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What advanced analytical techniques are suitable for characterizing this compound and its reaction products?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identify characteristic C=O stretching (~1770–1810 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) .

- NMR : ¹H NMR signals for the aromatic protons (δ 7.2–8.0 ppm) and methylthio group (δ 2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₇ClOS) .

- X-ray Crystallography : Resolve crystal structures of derivatives, such as metal complexes, to study bonding interactions .

Q. How can researchers prevent hydrolysis of this compound during reactions requiring aqueous conditions?

- Methodological Answer : Use aprotic solvents (e.g., THF, DCM) and maintain inert atmospheres (N₂/Ar). For biphasic reactions, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to shuttle the acyl chloride into the organic phase, minimizing water contact. Alternatively, generate the acyl chloride in situ from stable precursors (e.g., silyl esters) .

Q. What are the challenges in synthesizing this compound derivatives for catalytic applications?

- Methodological Answer : Key challenges include:

- Steric Hindrance : Bulky substituents near the carbonyl group can reduce reactivity. Optimize reaction conditions (e.g., higher temperatures or Lewis acid catalysts like AlCl₃) .

- Byproduct Formation : Side reactions (e.g., Friedel-Crafts alkylation) may occur; monitor via TLC and adjust stoichiometry .

- Stability : Derivatives may decompose under UV light or heat. Store samples at -20°C in amber vials .

Data Contradictions and Mitigation

- Contradiction : While some protocols recommend distillation for purification , others suggest chromatography for oxygen-sensitive compounds .

- Resolution : Use distillation for high-purity bulk synthesis and chromatography for small-scale, oxygen-sensitive derivatives.

- Contradiction : Safety guidelines vary in spill neutralization (sodium bicarbonate vs. sand) .

- Resolution : Prefer sodium bicarbonate for acidic spills, but use sand for large-scale emergencies to avoid exothermic reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.